Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate
Description
Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a methyl ester at position 3 and a 3-amino-2-oxopyridinyl moiety linked via an ethyl group. The 2-oxopyridine component introduces a lactam structure, which is known to enhance hydrogen-bonding capabilities and solubility in biological systems.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl 1-[2-(3-amino-2-oxopyridin-1-yl)ethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-19-13(18)10-4-6-15(9-10)7-8-16-5-2-3-11(14)12(16)17/h2-3,5,10H,4,6-9,14H2,1H3 |
InChI Key |
BGCKVESNMLBVFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1)CCN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution or other coupling reactions.
Functional Group Modifications: Amino and ester groups can be introduced through amination and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Key Features:
| Property | Target Compound | Similar Compound (HB523) |
|---|---|---|
| Core Structure | Pyrrolidine-3-carboxylate with ethyl-linked 3-amino-2-oxopyridinyl | Pyrrolidine-3-carboxylate with benzyl and fluoropyridinyl substituents |
| Substituents | - 3-Amino-2-oxopyridinyl (lactam) - Methyl ester |
- 2-Fluoropyridinyl - Benzyl group - tert-Butyldimethylsilyloxy (TBS) methyl |
| Functional Groups | Lactam, amino, ester | Fluorine, silyl ether, benzyl, ester |
| Molecular Weight | Not provided in evidence | 583.8 g/mol (calculated from HB523 structure) |
Implications:
Reactivity and Stability: The 3-amino-2-oxopyridinyl group in the target compound introduces a lactam ring, which is prone to hydrolysis under acidic or basic conditions. In contrast, the TBS-protected hydroxymethyl group in HB523 enhances steric bulk and stability, protecting reactive hydroxyl groups during synthesis .
Physicochemical Properties: The amino group in the target compound enhances hydrophilicity and hydrogen-bonding capacity, likely improving aqueous solubility. HB523’s benzyl and silyl groups increase lipophilicity, which may favor membrane permeability but reduce solubility .
Synthetic Utility :
- The TBS group in HB523 serves as a temporary protective moiety for hydroxyl groups, a common strategy in multi-step organic synthesis. The target compound’s lack of such protection suggests simpler synthetic routes but fewer opportunities for controlled functionalization .
Commercial and Research Considerations
Pricing and Availability:
- HB523 is priced at $4,800 per gram (), reflecting its complex synthesis (e.g., fluorine introduction, silyl protection).
Biological Activity
Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 265.31 g/mol. This compound features a pyrrolidine ring, an amino group, and a pyridine moiety, which contribute to its unique biological activities.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O3 |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 2171110-49-7 |
The compound's structure allows for interactions with various biological targets, making it a subject of interest for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that this compound may influence cellular pathways related to cancer proliferation and apoptosis. The mechanism of action is believed to involve the binding to specific enzymes and receptors, modulating their activity and thereby affecting tumor growth .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is critical in various diseases, including arthritis and other chronic inflammatory conditions .
The biological activity of this compound likely stems from its ability to interact with multiple molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, influencing cell survival and growth.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In a study examining its anticancer properties, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. The results indicated that the compound's effectiveness was comparable to established anticancer drugs like doxorubicin .
- Another investigation focused on its anti-inflammatory potential showed that treatment with this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its role in modulating immune responses.
Research Data Table
Q & A
Q. Q1. What are the key synthetic routes for Methyl 1-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxylate, and how are critical intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., using DCC or EDC as activating agents) to link the pyrrolidine and pyridine moieties .
- Protection/deprotection strategies for sensitive groups (e.g., tert-butoxycarbonyl (Boc) for amines) to prevent side reactions .
- Nucleophilic substitution to introduce the ethyl bridge between the pyrrolidine and 2-oxopyridine units .
Critical intermediates are characterized via NMR (¹H/¹³C for structural confirmation), HPLC (purity >95%), and mass spectrometry (exact mass verification) .
Q. Q2. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with shifts for the pyrrolidine ring (δ 2.5–3.5 ppm) and pyridine carbonyl (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating the pyrrolidine ring conformation .
- HPLC-PDA : Assesses purity (>98%) and detects impurities via UV absorbance at 254 nm .
Q. Q3. How do researchers ensure the stability of sensitive functional groups (e.g., amino, carbonyl) during synthesis and storage?
Methodological Answer:
- Amino Group Protection : Use Boc or Fmoc groups to prevent oxidation; deprotect under mild acidic conditions (e.g., TFA) .
- Carbonyl Stability : Store under inert gas (N₂/Ar) at –20°C to minimize hydrolysis; avoid prolonged exposure to moisture .
- Lyophilization : For long-term storage, lyophilize the compound and seal in amber vials with desiccants .
Advanced Research Questions
Q. Q4. What strategies resolve stereochemical challenges during the synthesis of the pyrrolidine ring?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce desired stereochemistry at the pyrrolidine C3 position .
- Asymmetric Catalysis : Employ palladium or organocatalysts (e.g., L-proline) for enantioselective cyclization .
- Chiral HPLC : Separate diastereomers using columns like Chiralpak IA/IB; validate enantiomeric excess (ee) via circular dichroism (CD) .
Q. Q5. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are used?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and hydrophobic interactions with the pyridine and pyrrolidine motifs .
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- Validation : Compare in silico results with surface plasmon resonance (SPR) for binding affinity (KD) and enzyme inhibition assays (IC50) .
Q. Q6. How do researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography)?
Methodological Answer:
- Cross-Validation : Re-run NMR under optimized conditions (e.g., deuterated DMSO for solubility) and compare with X-ray-derived torsion angles .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility causing shift discrepancies .
- DFT Calculations : Simulate NMR chemical shifts (Gaussian software) to reconcile experimental vs. theoretical data .
Q. Key Considerations for Data Contradictions
- Biological Assay Variability : Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to confirm activity trends .
- Synthetic Batch Analysis : Compare multiple batches via LC-MS to rule out impurity-driven anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
